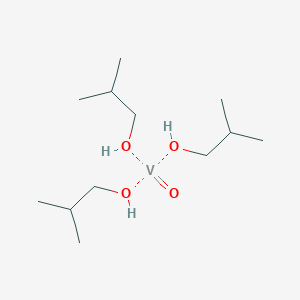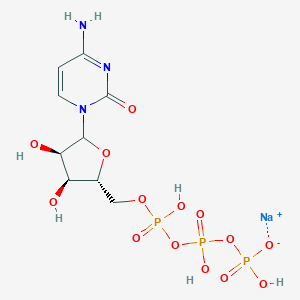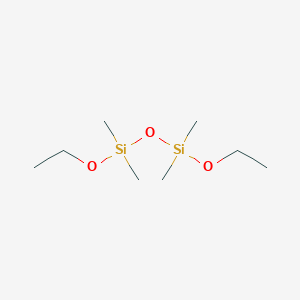
Potassium toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium toluenesulfonate is typically synthesized by neutralizing toluenesulfonic acid with potassium hydroxide. The reaction is as follows:
CH3C6H4SO3H+KOH→CH3C6H4SO3K+H2O
This reaction is carried out in an aqueous medium, and the product is isolated by evaporating the water and recrystallizing the solid.
Industrial Production Methods: On an industrial scale, this compound is produced by the sulfonation of toluene followed by neutralization with potassium hydroxide. The sulfonation process involves the reaction of toluene with sulfuric acid to form toluenesulfonic acid, which is then neutralized with potassium hydroxide to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: Potassium toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group acts as a leaving group.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: It can be reduced to form toluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution: Alkylated products.
Oxidation: Sulfonic acids.
Reduction: Toluene.
Aplicaciones Científicas De Investigación
Potassium toluenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and transesterification.
Biology: It is used in the preparation of certain biological buffers and reagents.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of potassium toluenesulfonate involves its role as a strong acid and a good leaving group in chemical reactions. The sulfonate group is highly electron-withdrawing, which makes it an excellent leaving group in nucleophilic substitution reactions. This property is utilized in various organic synthesis processes .
Comparación Con Compuestos Similares
Sodium toluenesulfonate: Similar in structure but uses sodium instead of potassium.
Potassium benzenesulfonate: Similar sulfonate group but lacks the methyl group on the benzene ring.
Potassium methanesulfonate: Contains a sulfonate group attached to a methane instead of a benzene ring.
Uniqueness: Potassium toluenesulfonate is unique due to its specific combination of the toluene ring and the sulfonate group, which provides distinct reactivity and solubility properties compared to other sulfonates .
Propiedades
Número CAS |
16106-44-8 |
|---|---|
Fórmula molecular |
C7H8KO3S |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
potassium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
Clave InChI |
JZEOFPSJMBFPMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.[K] |
| 16106-44-8 | |
Descripción física |
DryPowde |
Números CAS relacionados |
104-15-4 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B98517.png)












